molecular formula C32H62O4S B077517 Di(tridecyl) thiodipropionate CAS No. 10595-72-9

Di(tridecyl) thiodipropionate

Cat. No.: B077517
CAS No.: 10595-72-9
M. Wt: 542.9 g/mol
InChI Key: MZHULIWXRDLGRR-UHFFFAOYSA-N
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Description

Di(tridecyl) thiodipropionate is a diester derivative of thiodipropionic acid, a dicarboxylic acid containing a sulfur group. This compound is primarily used as an antioxidant in various applications, including cosmetics, food packaging, and personal care products. It helps prevent or slow the deterioration of products by inhibiting oxidation reactions that occur through contact with oxygen in the air .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(tridecyl) thiodipropionate is synthesized through the esterification of thiodipropionic acid with tridecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The process may involve continuous or batch reactors, with careful control of temperature, pressure, and reactant concentrations to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Di(tridecyl) thiodipropionate primarily undergoes oxidation reactions due to its antioxidant properties. It can react with free radicals and peroxides, thereby preventing the oxidation of other compounds. The compound may also undergo hydrolysis under acidic or basic conditions, leading to the formation of thiodipropionic acid and tridecyl alcohol .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di(tridecyl) thiodipropionate has several scientific research applications, including:

    Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation and degradation of sensitive compounds.

    Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.

    Industry: this compound is widely used in the cosmetics and personal care industry to preserve the color and texture of products. .

Mechanism of Action

Di(tridecyl) thiodipropionate exerts its antioxidant effects by reacting with free radicals and peroxides, thereby preventing the oxidation of other compounds. The sulfur group in the thiodipropionic acid moiety plays a crucial role in this mechanism. The compound can donate hydrogen atoms to free radicals, neutralizing them and forming more stable products. This process helps protect other compounds from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • Dilauryl thiodipropionate
  • Dicetyl thiodipropionate
  • Dimyristyl thiodipropionate
  • Distearyl thiodipropionate

Uniqueness

Di(tridecyl) thiodipropionate is unique among its analogs due to its specific alkyl chain length (tridecyl group). This specific structure imparts distinct physical and chemical properties, such as solubility and melting point, which can influence its performance as an antioxidant in different applications. Compared to other similar compounds, this compound may offer better compatibility with certain formulations and improved stability under specific conditions .

Properties

IUPAC Name

tridecyl 3-(3-oxo-3-tridecoxypropyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O4S/c1-3-5-7-9-11-13-15-17-19-21-23-27-35-31(33)25-29-37-30-26-32(34)36-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHULIWXRDLGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027728
Record name Di(tridecyl) thiodipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-ditridecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

10595-72-9
Record name Ditridecyl 3,3′-thiodipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10595-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(tridecyl) thiodipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3,3'-thiobis-, 1,1'-ditridecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Di(tridecyl) thiodipropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(tridecyl) 3,3'-thiodipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DITRIDECYL THIODIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4NJP777OO
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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